The compound is classified as a quinoline derivative, which is a bicyclic heterocyclic compound containing a benzene ring fused to a pyridine ring. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an attractive candidate for drug development.
The synthesis of 2-(trifluoromethyl)quinolin-4-ol can be achieved through several methods, with varying yields and conditions. A notable method involves the following steps:
Another approach involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times while maintaining high yields .
The molecular structure of 2-(trifluoromethyl)quinolin-4-ol can be described as follows:
2-(Trifluoromethyl)quinolin-4-ol participates in various chemical reactions, including:
These reactions are crucial for exploring structure-activity relationships in drug design.
The mechanism of action for compounds like 2-(trifluoromethyl)quinolin-4-ol often involves interaction with biological targets such as enzymes or receptors. For instance:
The specific interactions at the molecular level often involve hydrogen bonding and π-stacking interactions with target proteins.
The physical and chemical properties of 2-(trifluoromethyl)quinolin-4-ol are significant for its application in medicinal chemistry:
These properties influence its bioavailability and pharmacokinetics.
2-(Trifluoromethyl)quinolin-4-ol has several scientific applications:
2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4) represents a strategically engineered small molecule where a quinoline heterocycle is functionalized with a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position. This configuration merges the pharmacological versatility of the quinoline scaffold with the physiochemical enhancements conferred by fluorine chemistry. With the molecular formula C₁₀H₆F₃NO and a molecular weight of 213.16 g/mol, it serves as a critical synthetic intermediate and bioactive pharmacophore in modern drug discovery [1] [3].
The quinoline system—a benzene ring fused with pyridine—forms the foundation of this compound. This bicyclic framework delivers three key advantages:
Table 1: Key Physicochemical Properties of 2-(Trifluoromethyl)quinolin-4-ol
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₀H₆F₃NO | Empirical data |
Molecular Weight | 213.16 g/mol | Calculated |
Hydrogen Bond Donors | 1 (4-OH group) | Computational (TPSA = 33.12 Ų) |
Hydrogen Bond Acceptors | 2 (N1 and 4-OH) | Computational (TPSA = 33.12 Ų) |
LogP (Consensus) | 2.8 | XLOGP3 = 3.0; MLOGP = 2.19 [3] |
Aromatic Heavy Atoms | 10 | Structural analysis |
The trifluoromethyl (–CF₃) group at C2 is a strategic modifier that profoundly alters molecular behavior:
Table 2: Impact of –CF₃ Positioning on Quinolin-4-ol Properties
Compound | –CF₃ Position | logP | Key Biological Implications |
---|---|---|---|
2-(Trifluoromethyl)quinolin-4-ol | 2 | 2.8 | Optimized lipophilicity; enhanced cellular uptake |
6-Methyl-2-(trifluoromethyl)quinolin-4-ol | 2 | 3.27 | Increased steric bulk may hinder target engagement |
8-(Trifluoromethyl)quinolin-4-ol | 8 | ~2.7 | Altered electronic profile affects DNA intercalation |
2,8-Bis(trifluoromethyl)quinolin-4-ol | 2 and 8 | 3.9 | Extreme hydrophobicity limits aqueous solubility |
Quinoline’s medicinal journey began with natural alkaloids:
The intentional incorporation of –CF₃ into quinoline scaffolds emerged in the late 20th century, driven by advances in fluorination techniques. 2-(Trifluoromethyl)quinolin-4-ol specifically gained prominence due to:
Table 3: Representative Bioactive Derivatives Derived from 2-(Trifluoromethyl)quinolin-4-ol
Derivative Structure | Synthetic Modification | Reported Activity |
---|---|---|
2-(((4-(CF₃)quinolin-6-yl)amino)methyl)phenol | Reductive amination at C6 | Fluorescent probe; antimicrobial |
2-Phenyl-8-(trifluoromethyl)quinolin-4-ol | Friedländer condensation at C2 | Antiproliferative (in vitro) |
2,8-Bis(trifluoromethyl)quinolin-4-ol | Electrophilic trifluoromethylation | Intermediate for strontium ranelate |
The compound’s trajectory—from synthetic intermediate to privileged scaffold—exemplifies rational molecular design in medicinal chemistry, leveraging both the quintessential quinoline architecture and transformative fluorine effects [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8